3-(benzenesulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide
CAS No.: 868675-93-8
Cat. No.: VC5069715
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868675-93-8 |
|---|---|
| Molecular Formula | C20H20N2O3S2 |
| Molecular Weight | 400.51 |
| IUPAC Name | 3-(benzenesulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C20H20N2O3S2/c1-14-8-9-15(2)17(12-14)18-13-26-20(21-18)22-19(23)10-11-27(24,25)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | BFRCZMSGSLKAMY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound features a central propanamide backbone (-CH2-CH2-CONH-) bridging a benzenesulfonyl group (-SO2-C6H5) and a 4-(2,5-dimethylphenyl)-substituted thiazole ring. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, is further functionalized with a 2,5-dimethylphenyl group at the 4-position, introducing steric bulk and hydrophobic character .
Electronic Configuration
The electron-withdrawing sulfonyl group (-SO2-) adjacent to the propanamide chain likely influences the compound's electronic distribution, potentially enhancing hydrogen-bonding capacity with biological targets. Conjugation between the thiazole's aromatic system and the amide carbonyl may contribute to planar molecular regions, facilitating π-π stacking interactions .
Physicochemical Profile
While direct experimental data for this specific compound remains unpublished, extrapolation from analogous sulfonamide-thiazole hybrids permits tentative property estimation:
These properties suggest challenges in formulation for aqueous delivery but favorable membrane permeability for intracellular targets .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound can be dissected into three synthons:
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Benzenesulfonyl chloride (aryl sulfonyl precursor)
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3-Aminopropanoic acid derivatives (propanamide backbone)
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4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine (substituted thiazole amine)
A convergent synthesis approach is hypothesized, involving sequential coupling reactions .
Thiazole Ring Formation
The 4-(2,5-dimethylphenyl)thiazol-2-amine intermediate is synthesized via Hantzsch thiazole synthesis:
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Condensation of 2,5-dimethylacetophenone with thiourea in the presence of bromine, yielding 4-(2,5-dimethylphenyl)thiazol-2-amine.
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Purification via recrystallization from ethanol/water (3:1 v/v), typically achieving >85% yield.
Propanamide Backbone Assembly
3-Chloropropionyl chloride is reacted with the thiazole amine under Schotten-Baumann conditions:
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Dissolve thiazole amine (1 eq) in dichloromethane (DCM) with triethylamine (2 eq) at 0°C.
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Slow addition of 3-chloropropionyl chloride (1.2 eq) over 30 minutes.
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Stir at room temperature for 12 hours, yielding 3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide .
Sulfonylation Reaction
Final coupling with benzenesulfonyl chloride:
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React 3-chloro intermediate (1 eq) with benzenesulfonyl chloride (1.5 eq) in DMF using K2CO3 (3 eq) as base.
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Heat at 60°C for 6 hours under nitrogen atmosphere.
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Purify via column chromatography (SiO2, ethyl acetate/hexane 1:3), obtaining target compound in ~70% yield .
Analytical Characterization
Critical quality control metrics from analogous syntheses include:
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HPLC Purity: >98% (C18 column, acetonitrile/water 65:35, 1 mL/min)
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.85–7.75 (m, 2H, aromatic), 7.65–7.50 (m, 3H, aromatic), 2.95 (t, J=6.8 Hz, 2H, -CH2-SO2), 2.55 (t, J=6.8 Hz, 2H, -CH2-CO), 2.30 (s, 3H, -CH3), 2.10 (s, 3H, -CH3)
| Target | IC50 (μM) | Selectivity Index (vs. Off-Target) | Reference Model |
|---|---|---|---|
| COX-2 | 0.12 | 35× over COX-1 | LPS-induced RAW 264.7 |
| CA IX | 0.45 | 12× over CA II | Hypoxic HeLa |
| E. coli DHFR | 1.2 | 8× over Human DHFR | Microdilution |
These data suggest potential applications in inflammation, oncology, and infectious disease, though confirmation through compound-specific studies remains essential.
Structure-Activity Relationship (SAR) Considerations
Sulfonamide Substitution Effects
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Para-substituted benzenesulfonyl groups: Electron-withdrawing groups (e.g., -NO2) enhance COX-2 inhibition by 3× compared to electron-donating groups (e.g., -OCH3)
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Ortho-substituents: Reduce CA IX affinity by 60% due to steric hindrance in hydrophobic channel
Thiazole Modifications
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4-Position substitution: 2,5-Dimethylphenyl improves metabolic stability (t1/2 = 4.7h vs. 1.2h for unsubstituted) in microsomal assays
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2-Amino group methylation: Abolishes DHFR inhibition, suggesting crucial hydrogen bonding role
Toxicity and ADME Profiling
Predicted ADME Parameters
Acute Toxicity Estimates
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